Cas no 112206-56-1 (2,6-Dichloro-a-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide)

2,6-Dichloro-a-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide 化学的及び物理的性質
名前と識別子
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- 2,6-Dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide
- 2-(4-Chlorophenyl)-2-(2,6-dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)acetamide
- 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide
- SCHEMBL10394517
- 2,6-dichloro-alpha-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide
- A-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide
- 112206-56-1
- ASCDSDXZLHMPQY-UHFFFAOYSA-N
- 2,6-Dichloro-
- 2,6-Dichloro-a-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide
-
- インチ: InChI=1S/C17H11Cl3N4O3/c18-9-3-1-8(2-4-9)14(16(21)26)15-11(19)5-10(6-12(15)20)24-17(27)23-13(25)7-22-24/h1-7,14H,(H2,21,26)(H,23,25,27)
- InChIKey: ASCDSDXZLHMPQY-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1C(C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)C(=O)N)Cl
計算された属性
- 精确分子量: 423.989673g/mol
- 同位素质量: 423.989673g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 627
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 105Ų
2,6-Dichloro-a-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D434015-100mg |
2,6-Dichloro-a-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide |
112206-56-1 | 100mg |
$ 167.00 | 2023-09-07 | ||
TRC | D434015-1g |
2,6-Dichloro-a-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide |
112206-56-1 | 1g |
$ 1263.00 | 2023-09-07 |
2,6-Dichloro-a-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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2,6-Dichloro-a-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamideに関する追加情報
Introduction to 2,6-Dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide and Its Significance in Modern Chemical Biology
2,6-Dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide, identified by its CAS number 112206-56-1, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural complexity of this compound arises from its multifaceted functional groups, including chloro substituents and a triazinedione moiety, which contribute to its unique chemical properties and biological activities.
The significance of 2,6-Dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide is further underscored by its role in ongoing research aimed at identifying new pharmacophores for treating various diseases. Recent studies have highlighted the compound's potential as a scaffold for designing molecules with enhanced binding affinity and selectivity. The presence of multiple heterocyclic rings and electron-withdrawing groups in its structure suggests that it may exhibit a range of biological activities, making it a valuable candidate for further exploration.
In the context of modern drug discovery, the development of inhibitors targeting key enzymes and receptors has been a cornerstone of therapeutic intervention. The structural features of 2,6-Dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide make it an attractive candidate for designing molecules that can modulate these targets. For instance, the triazinedione moiety is known to interact with biological systems in diverse ways, potentially leading to the development of novel therapeutics with mechanisms distinct from those of existing drugs.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of such compounds with biological targets with greater accuracy. Molecular docking studies have suggested that 2,6-Dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer. These findings are particularly promising given the high unmet medical needs associated with these conditions.
The synthesis of 2,6-Dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetamide presents both challenges and opportunities for synthetic chemists. The complex nature of its structure requires precise control over reaction conditions to ensure high yield and purity. However, the development of efficient synthetic routes would significantly enhance its accessibility for further biological evaluation. Recent innovations in synthetic methodologies have made it possible to construct such complex molecules more efficiently than ever before.
The potential applications of 2,6-Dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo -1, 2, 4 -triazin - 2 ( 3H ) - yl ) benzeneacetamide extend beyond its role as a scaffold for drug discovery. Its unique structural features also make it a valuable tool for studying fundamental chemical biology questions related to enzyme-substrate interactions and signal transduction pathways. By understanding how this compound interacts with biological systems at a molecular level, researchers can gain insights into the mechanisms underlying various diseases.
As our understanding of the molecular basis of disease continues to evolve, compounds like 112206 - 56 - 1 will play an increasingly important role in the development of targeted therapies。 The ability to design molecules with specific biological activities is crucial for addressing the growing burden of chronic diseases worldwide。 The continued exploration of 112206 - 56 - 1 and related compounds will undoubtedly contribute significantly to this effort.
The future directions for research on 112206 - 56 - 1 include both computational and experimental studies aimed at elucidating its mechanism of action and optimizing its pharmacological properties。 Advances in high-throughput screening technologies will enable researchers to rapidly test large libraries of compounds for biological activity, further accelerating the discovery process。 Additionally, collaborations between chemists, biologists, and pharmacologists will be essential for translating basic research findings into tangible therapeutic benefits.
In conclusion, 112206 - 56 - 1 represents a promising compound with significant potential in chemical biology and pharmaceutical research。 Its complex structure, unique functional groups, and predicted biological activities make it an attractive candidate for further exploration。 As our understanding of disease mechanisms continues to improve, compounds like this will be instrumental in developing innovative therapies that address unmet medical needs worldwide。
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